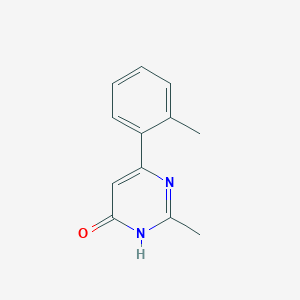
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester is a complex organic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrobenzenesulfenyl group attached to the nitrogen atom of the isoserine moiety, which is further esterified with a methyl group. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups of isoserine to prevent unwanted side reactions.
Sulfenylation: Introduction of the nitrobenzenesulfenyl group using reagents such as 2-nitrobenzenesulfenyl chloride under basic conditions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and a strong acid catalyst.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitrobenzenesulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the sulfenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications due to its reactive sulfenyl group.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester involves its interaction with molecular targets such as enzymes or proteins. The nitrobenzenesulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine
- N-(2-Nitrobenzenesulfenyl)-serine
- N-(2-Nitrobenzenesulfenyl)-threonine
Uniqueness
The uniqueness of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester lies in its specific stereochemistry and the presence of both a nitrobenzenesulfenyl group and a methyl ester
Propiedades
Fórmula molecular |
C16H16N2O5S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
methyl (2R,3S)-2-hydroxy-3-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(20)15(19)14(11-7-3-2-4-8-11)17-24-13-10-6-5-9-12(13)18(21)22/h2-10,14-15,17,19H,1H3/t14-,15+/m0/s1 |
Clave InChI |
CVWNACXTMHQGJE-LSDHHAIUSA-N |
SMILES isomérico |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
SMILES canónico |
COC(=O)C(C(C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
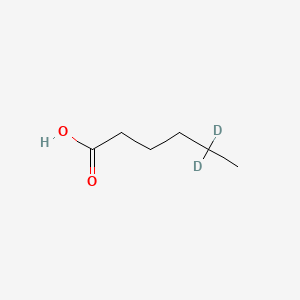

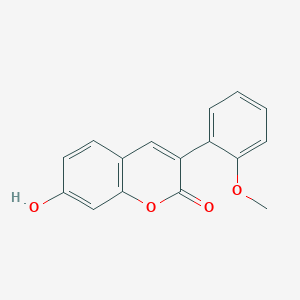
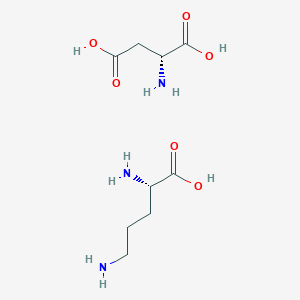
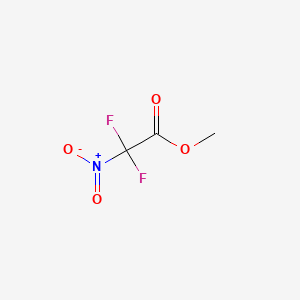


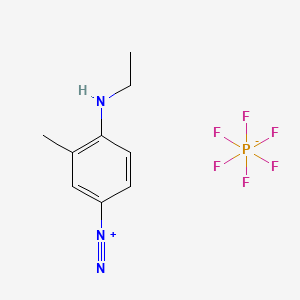
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

